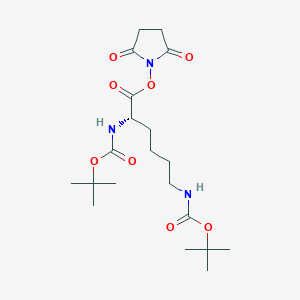

Boc-Lys(Boc)-OSu

Description

BenchChem offers high-quality Boc-Lys(Boc)-OSu suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-Lys(Boc)-OSu including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2S)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H33N3O8/c1-19(2,3)29-17(27)21-12-8-7-9-13(22-18(28)30-20(4,5)6)16(26)31-23-14(24)10-11-15(23)25/h13H,7-12H2,1-6H3,(H,21,27)(H,22,28)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQVLXQGNLCPZCL-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H33N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70551690 | |

| Record name | 2,5-Dioxopyrrolidin-1-yl N~2~,N~6~-bis(tert-butoxycarbonyl)-L-lysinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70551690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30189-36-7 | |

| Record name | 2,5-Dioxopyrrolidin-1-yl N~2~,N~6~-bis(tert-butoxycarbonyl)-L-lysinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70551690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Dioxopyrrolidin-1-yl N2,N6-bis(tert-butoxycarbonyl)-L-lysinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to Boc-Lys(Boc)-OSu: Structure, Mechanism, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα,Nε-bis(tert-butoxycarbonyl)-L-lysine N-hydroxysuccinimide ester, commonly abbreviated as Boc-Lys(Boc)-OSu, is a pivotal reagent in modern bioconjugation and synthetic chemistry.[1][2] Its unique structure, featuring two orthogonal protecting groups and a highly reactive ester, provides researchers with precise control over the incorporation of lysine residues into peptides and the modification of proteins.[1] This guide offers a comprehensive overview of the structure, mechanism of action, and diverse applications of Boc-Lys(Boc)-OSu, supported by quantitative data, detailed experimental protocols, and visual workflows to facilitate its effective use in research and development.

Chemical Structure and Properties

Boc-Lys(Boc)-OSu is a derivative of the amino acid L-lysine where both the α-amino and ε-amino groups are protected by tert-butoxycarbonyl (Boc) groups, and the carboxyl group is activated as an N-hydroxysuccinimide (OSu) ester.[2]

Chemical Structure:

-

IUPAC Name: (2,5-dioxopyrrolidin-1-yl) (2S)-2,6-bis[(tert-butoxycarbonyl)amino]hexanoate[3]

-

Molecular Formula: C₂₀H₃₃N₃O₈[3]

-

Molecular Weight: 443.49 g/mol [4]

-

CAS Number: 30189-36-7[4]

Physicochemical Properties:

| Property | Value | Reference(s) |

| Appearance | White to off-white powder | [2] |

| Purity | ≥97.0% (C/N analysis) or ≥98.0% | [5] |

| Optical Activity | [α]20/D −25.5±1.5°, c = 1% in DMF | |

| Storage Temperature | -20°C |

Mechanism of Action

The utility of Boc-Lys(Boc)-OSu stems from two key chemical features: the reactivity of the N-hydroxysuccinimide (NHS) ester and the lability of the tert-butoxycarbonyl (Boc) protecting groups.

Amide Bond Formation

The OSu group is an excellent leaving group, rendering the carbonyl carbon highly susceptible to nucleophilic attack by primary amines.[6] This reaction, which proceeds efficiently at physiological to slightly alkaline pH (7.2-8.5), results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.[7] The reaction is significantly faster than the competing hydrolysis of the NHS ester, especially at optimal pH.[7]

dot digraph "Mechanism_of_Action" { graph [rankdir="LR", splines=true, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#34A853"];

"BocLysBocOSu" [label="Boc-Lys(Boc)-OSu"]; "PrimaryAmine" [label="Primary Amine (R-NH₂)", shape=ellipse, fillcolor="#FFFFFF"]; "Intermediate" [label="Tetrahedral Intermediate", shape=diamond, fillcolor="#FBBC05"]; "AmideProduct" [label="Amide Conjugate", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "NHS" [label="N-hydroxysuccinimide", shape=ellipse, fillcolor="#FFFFFF"];

"BocLysBocOSu" -> "Intermediate" [label="Nucleophilic Attack"]; "PrimaryAmine" -> "Intermediate"; "Intermediate" -> "AmideProduct" [label="Collapse"]; "Intermediate" -> "NHS" [style=dashed]; } dot Figure 1: Reaction of Boc-Lys(Boc)-OSu with a primary amine.

Boc Group Deprotection

The Boc groups are stable under the conditions required for the NHS ester reaction but can be readily removed under acidic conditions, typically using trifluoroacetic acid (TFA).[2] This orthogonality is crucial for multi-step syntheses, allowing for the selective deprotection of the lysine's amino groups after conjugation.

Quantitative Data

The efficiency of conjugation and the stability of Boc-Lys(Boc)-OSu are critical for its successful application. The following table summarizes key quantitative parameters related to the reactivity of the NHS ester, which is the functional group responsible for conjugation.

| Parameter | Condition | Value | Reference(s) |

| NHS Ester Hydrolysis Half-life | pH 7.0, 0°C | 4 - 5 hours | [7][8] |

| pH 8.6, 4°C | 10 minutes | [7][8] | |

| Optimal Reaction pH for Amination | 8.3 - 8.5 | [9][10] | |

| Typical Reaction Time | Room temperature or 4°C | 0.5 - 4 hours | [7] |

| Typical Molar Excess of NHS Ester | For mono-labeling of proteins | 8-fold | [9][10] |

Experimental Protocols

General Protocol for Protein Labeling with Boc-Lys(Boc)-OSu

This protocol provides a general guideline for the conjugation of Boc-Lys(Boc)-OSu to a protein. The optimal conditions may vary depending on the specific protein.

-

Reagent Preparation:

-

Dissolve the protein in a suitable buffer at a concentration of 1-10 mg/mL. Recommended buffers include 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, adjusted to pH 8.3-8.5.[10] Avoid buffers containing primary amines, such as Tris.[10]

-

Prepare a stock solution of Boc-Lys(Boc)-OSu in an anhydrous, amine-free organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[9]

-

-

Conjugation Reaction:

-

Purification:

-

Remove unreacted Boc-Lys(Boc)-OSu and byproducts using a suitable method such as gel filtration (e.g., Sephadex G-25), dialysis, or spin filtration.

-

-

Boc Deprotection (Optional):

-

To deprotect the Boc groups, treat the conjugate with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM), typically in a 1:1 ratio, for 30 minutes.[11]

-

Remove the TFA and DCM under vacuum.

-

Synthesis of a First-Generation Poly-L-Lysine Dendron

This protocol describes the synthesis of a first-generation (G1) poly-L-lysine dendron using Boc-Lys(Boc)-OH, the precursor to Boc-Lys(Boc)-OSu, and propargylamine as the core. This illustrates a common application workflow.

-

Reaction Setup:

-

In a 100 mL flask under a nitrogen atmosphere, combine propargylamine (0.50 g, 9.07 mmol), Boc-Lys(Boc)-OH (3.46 g, 9.98 mmol), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.91 g, 9.98 mmol), and 1-hydroxybenzotriazole (HOBt) (1.35 g, 9.98 mmol) in 40 mL of dichloromethane (CH₂Cl₂).[12]

-

Add N,N-diisopropylethylamine (DIPEA) (6.00 mL, 36.30 mmol) to the mixture.[12]

-

-

Reaction:

-

Work-up and Purification:

-

Wash the reaction mixture sequentially with saturated sodium bicarbonate (NaHCO₃), sodium bisulfate (NaHSO₄), and sodium chloride (NaCl) solutions.[12]

-

Dry the organic phase, concentrate it, and purify the product by column chromatography using a mixture of ethyl acetate and n-hexane (4:1, v/v) as the eluent.[12] The product is obtained as a white solid with a typical yield of around 81%.[12]

-

Applications in Research and Drug Development

Boc-Lys(Boc)-OSu is a versatile tool with a wide range of applications in scientific research and pharmaceutical development.

Peptide Synthesis

The primary application of Boc-Lys(Boc)-OSu is in solid-phase peptide synthesis (SPPS) to incorporate lysine residues with protected side chains.[6] The dual Boc protection prevents unwanted reactions at the amino groups during peptide chain elongation.[2]

Bioconjugation and Protein Modification

Boc-Lys(Boc)-OSu is used to attach various molecules to proteins and other biomolecules. This includes:

-

Fluorescent Labeling: Attaching fluorescent dyes for imaging and tracking studies.[2]

-

Biotinylation: Introducing biotin tags for affinity purification and detection.

-

Drug Conjugation: Creating antibody-drug conjugates (ADCs) for targeted cancer therapy.[2]

-

Nanoparticle Functionalization: Modifying the surface of nanoparticles for targeted drug delivery and imaging applications.[2]

Dendrimer Synthesis

As demonstrated in the experimental protocol, Boc-Lys(Boc)-OSu and its precursor are key building blocks for the synthesis of poly-L-lysine dendrimers.[13] These highly branched macromolecules have applications in drug delivery, gene therapy, and as antimicrobial agents.[13]

Surface Immobilization

Boc-Lys(Boc)-OSu can be used to functionalize surfaces with lysine residues, which can then be used to immobilize proteins, antibodies, or other biomolecules for applications such as biosensors and immunoassays.

Conclusion

Boc-Lys(Boc)-OSu is an indispensable reagent for researchers and drug development professionals. Its well-defined structure and predictable reactivity allow for the precise and controlled modification of peptides, proteins, and other molecules. The ability to introduce a protected lysine residue, which can be subsequently deprotected to reveal reactive amino groups, opens up a vast array of possibilities for creating complex biomolecular constructs. This guide provides the fundamental knowledge and practical protocols to effectively utilize Boc-Lys(Boc)-OSu in a variety of research and development endeavors, from fundamental biochemical studies to the creation of next-generation therapeutics.

References

- 1. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]

- 2. Buy Boc-Lys(Boc)-OSu | 30189-36-7 [smolecule.com]

- 3. 2,5-Dioxopyrrolidin-1-yl N~2~,N~6~-bis(tert-butoxycarbonyl)-L-lysinate | C20H33N3O8 | CID 13875534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Boc-Lys(Boc)-OSu ≥97.0% (calc. based on dry substance, C/N) | Sigma-Aldrich [sigmaaldrich.com]

- 5. store.researchscientific.co.uk [store.researchscientific.co.uk]

- 6. Boc-Lys(Boc)-OSu | 30189-36-7 | Benchchem [benchchem.com]

- 7. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 8. help.lumiprobe.com [help.lumiprobe.com]

- 9. interchim.fr [interchim.fr]

- 10. lumiprobe.com [lumiprobe.com]

- 11. "Kinetics And Mechanisms Of The Aminolysis Of N-Hydroxysuccinimide Este" by Gary W. Cline and Samir B. Hanna [scholarsmine.mst.edu]

- 12. rsc.org [rsc.org]

- 13. Frontiers | Recent Advances in Epsilon-Poly-L-Lysine and L-Lysine-Based Dendrimer Synthesis, Modification, and Biomedical Applications [frontiersin.org]

A Technical Guide to the Applications of Boc-Lys(Boc)-OSu in Biochemical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα,Nε-bis(tert-butoxycarbonyl)-L-lysine N-hydroxysuccinimide ester, commonly abbreviated as Boc-Lys(Boc)-OSu, is a cornerstone reagent in modern biochemical research and drug development.[1][2] This derivative of the amino acid L-lysine is strategically modified with two tert-butoxycarbonyl (Boc) protecting groups and an N-hydroxysuccinimide (OSu) ester. This unique structure provides exceptional control over lysine's reactive amino groups, making it an invaluable tool for the precise construction of complex biomolecules.[3] The Boc groups shield the α- and ε-amino functionalities of lysine, preventing unwanted side reactions, while the OSu ester activates the carboxyl group for efficient amide bond formation.[2] This technical guide provides an in-depth overview of the key applications of Boc-Lys(Boc)-OSu, complete with experimental protocols, quantitative data, and workflow visualizations to empower researchers in their scientific endeavors.

Core Applications

The versatility of Boc-Lys(Boc)-OSu stems from its dual-protected and activated nature, enabling its use in a wide array of biochemical applications.

Solid-Phase Peptide Synthesis (SPPS)

Boc-Lys(Boc)-OSu is a fundamental building block in Boc-chemistry solid-phase peptide synthesis (SPPS), a technique that allows for the stepwise assembly of peptides on a solid support.[4][5] The Boc protecting groups on both the α- and ε-amino groups of the lysine residue prevent their participation in peptide bond formation until desired. The activated OSu ester facilitates efficient coupling to the free N-terminus of the growing peptide chain on the resin.[2]

Experimental Protocol: Manual Boc-SPPS of a Model Peptide

This protocol outlines the manual synthesis of a short peptide sequence (e.g., Ala-Lys-Gly) on a Merrifield resin.

Materials:

-

Merrifield resin (chloromethylated polystyrene)[6]

-

Boc-Gly-OH, Boc-Ala-OH, Boc-Lys(Boc)-OSu

-

Dichloromethane (DCM)[6]

-

Trifluoroacetic acid (TFA)[6]

-

Diisopropylethylamine (DIEA)[4]

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

Dimethylformamide (DMF)

-

Methanol (MeOH)

-

Kaiser test kit[5]

Procedure:

-

Resin Swelling: Swell the Merrifield resin in DCM for 1-2 hours.

-

First Amino Acid Coupling (Boc-Gly-OH):

-

Pre-activate Boc-Gly-OH (3 eq.) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 20 minutes.

-

Add the activated amino acid solution to the swollen resin.

-

Add DIEA (3 eq.) and allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.

-

Monitor the coupling reaction using the Kaiser test. A negative test (yellow beads) indicates complete coupling.[5]

-

-

Washing: Wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x) to remove excess reagents and byproducts.

-

Boc Deprotection:

-

Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc protecting group from the glycine residue.[6]

-

Wash the resin with DCM (3x) and MeOH (3x).

-

-

Neutralization: Neutralize the resin with a solution of 10% DIEA in DCM for 10 minutes. Wash with DCM (3x).

-

Second Amino Acid Coupling (Boc-Lys(Boc)-OSu):

-

Dissolve Boc-Lys(Boc)-OSu (3 eq.) in DMF.

-

Add the solution to the resin, followed by DIEA (3 eq.).

-

Allow the reaction to proceed for 2-4 hours.

-

Monitor for completion with the Kaiser test.

-

-

Washing: Repeat the washing steps as described in step 3.

-

Boc Deprotection and Neutralization: Repeat steps 4 and 5 to deprotect the lysine's α-amino group.

-

Third Amino Acid Coupling (Boc-Ala-OH): Couple Boc-Ala-OH using the pre-activation method described in step 2.

-

Final Deprotection and Cleavage:

-

Wash the fully assembled peptide-resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail (e.g., HF/anisole or TFMSA/TFA) to cleave the peptide from the resin and remove the side-chain protecting groups.

-

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data:

| Parameter | Value | Reference |

| Resin Loading Capacity | 0.5 - 1.0 mmol/g | [6] |

| Coupling Efficiency (per step) | >99% (monitored by Kaiser test) | [5] |

| Final Peptide Purity (post-HPLC) | >95% | [7] |

Workflow Diagram:

References

A Technical Guide to the Solubility and Stability of Boc-Lys(Boc)-OSu

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the solubility and stability characteristics of Nα,Nε-Di-Boc-L-lysine N-hydroxysuccinimide ester, commonly known as Boc-Lys(Boc)-OSu. Understanding these properties is critical for its effective storage, handling, and application in peptide synthesis, protein modification, and other bioconjugation techniques.

Solubility Profile of Boc-Lys(Boc)-OSu

Boc-Lys(Boc)-OSu is a hydrophobic derivative of L-lysine, characterized by the presence of two bulky, nonpolar tert-butyloxycarbonyl (Boc) protecting groups. This structure dictates its solubility, making it readily soluble in a range of organic solvents but poorly soluble in aqueous solutions.[1]

Qualitative and Quantitative Solubility Data

The compound typically appears as a white to off-white solid.[1][2] Its solubility is a critical factor for achieving homogeneous reaction conditions, particularly in solution-phase peptide coupling.

| Solvent | Solubility | Observations | Reference |

| Dimethylformamide (DMF) | Excellent / >50 mM | Commonly used for coupling reactions, providing good solubility for reactants.[1][2] | [1][2] |

| Dimethyl sulfoxide (DMSO) | Excellent / >50 mM | An effective solvent for dissolving the compound for various applications.[1][2] | [1][2] |

| Dichloromethane (DCM) | Soluble | A common solvent for synthesis and coupling, offering easier removal during workup.[1][2] | [1][2] |

| Ethyl Acetate | Soluble | Often used during the extraction and purification phases of synthesis.[2] | [2] |

| Water | Limited / Poor | The hydrophobic nature of the two Boc groups limits its solubility in aqueous media.[1] | [1] |

Experimental Protocol: Qualitative Solubility Assessment

This protocol outlines a general procedure for testing the solubility of Boc-Lys(Boc)-OSu in a new solvent system.

-

Preparation : Weigh a small, precise amount of Boc-Lys(Boc)-OSu (e.g., 1-2 mg) into a clean, dry vial.[3][4]

-

Solvent Addition : Add a measured aliquot of the test solvent (e.g., 100 µL) to the vial.

-

Dissolution : Vortex the vial for 30-60 seconds. If the solid does not dissolve, sonication can be applied in short bursts (e.g., 3 cycles of 10 seconds) to aid dissolution and break up aggregates.[5]

-

Observation : Visually inspect the solution against a dark background. A completely dissolved sample will yield a clear, particle-free solution.[5] If the solution is cloudy or contains visible particles, the compound is not fully soluble at that concentration.

-

Titration (Optional) : If the compound did not dissolve, add additional aliquots of the solvent, repeating steps 3 and 4 until a clear solution is obtained, to estimate the approximate solubility.

Stability Profile of Boc-Lys(Boc)-OSu

The stability of Boc-Lys(Boc)-OSu is governed by two primary factors: the susceptibility of the N-hydroxysuccinimide (NHS) ester to hydrolysis and the lability of the Boc protecting groups under acidic conditions.

Stability of the N-Hydroxysuccinimide (NHS) Ester

The NHS ester is the reactive moiety responsible for forming amide bonds with primary amines. However, it is sensitive to moisture and will hydrolyze over time, especially in aqueous solutions and at higher pH values, yielding the inactive Boc-Lys(Boc)-OH and free NHS.[3][6]

-

Effect of pH : The rate of hydrolysis is highly pH-dependent. The reaction is significantly faster under basic conditions compared to neutral or acidic pH.[2]

-

Storage : To prevent degradation, Boc-Lys(Boc)-OSu should be stored at -20°C under desiccated conditions.[1][2] Before use, the container should be allowed to equilibrate to room temperature before opening to prevent moisture condensation.[3][6]

The following table summarizes general stability data for NHS esters, which is applicable to Boc-Lys(Boc)-OSu.

| Condition | Approximate Half-Life | Observations | Reference |

| pH 7.0, 0°C | 4 - 5 hours | Relatively stable, suitable for coupling reactions in buffered aqueous media. | [2] |

| pH 7.0, Room Temp | ~7 hours | Hydrolysis rate increases with temperature. | [6] |

| pH 8.6, 4°C | 10 minutes | Rapid hydrolysis occurs under mildly basic conditions. | [2] |

| pH 9.0, Room Temp | Minutes | Very unstable; reactions should be performed quickly. | [6] |

Stability of the Boc Protecting Groups

The Boc groups are robust and stable under neutral and basic conditions but are designed to be removed under acidic conditions.[2][7] This acid lability is fundamental to their role as protecting groups in peptide synthesis. Complete removal is typically achieved using strong acids like trifluoroacetic acid (TFA), which protonates the carbonyl oxygen of the Boc group, leading to cleavage and regeneration of the free amine.[7]

Experimental Protocol: Spectrophotometric Assay for NHS Ester Activity

This method assesses the integrity of an NHS ester reagent by quantifying the amount of NHS released upon complete hydrolysis with a strong base.[3][6] The released NHS has a strong absorbance at 260 nm.[8]

-

Reagent Preparation : Weigh 1-2 mg of Boc-Lys(Boc)-OSu and dissolve it in 2 mL of a suitable amine-free buffer (e.g., phosphate buffer, pH 7-8). If not water-soluble, first dissolve in a small amount of DMSO or DMF (e.g., 250 µL) before adding the buffer.[3] Prepare a control tube containing only the buffer and solvent.

-

Initial Absorbance Measurement : Zero the spectrophotometer at 260 nm using the control solution. Measure the absorbance of the Boc-Lys(Boc)-OSu solution. If the absorbance is above 1.0, dilute the sample with more buffer and re-measure.[3]

-

Base Hydrolysis : To 1 mL of the reagent solution, add 100 µL of 0.5-1.0 N NaOH. Vortex immediately for 30 seconds to induce complete and rapid hydrolysis of the NHS ester.[3][6]

-

Final Absorbance Measurement : Promptly (within 1 minute) measure the absorbance of the base-hydrolyzed solution at 260 nm.[3][6] A significant increase in absorbance compared to the initial reading indicates that the NHS ester was active.

Key Workflows and Logical Diagrams

The synthesis and application of Boc-Lys(Boc)-OSu follow well-defined chemical pathways. The diagrams below, generated using DOT language, illustrate these critical processes.

Synthesis of Boc-Lys(Boc)-OSu

The compound is typically prepared in a two-step solution-phase synthesis. First, both amino groups of L-lysine are protected using di-tert-butyl dicarbonate (Boc anhydride). Second, the resulting carboxylic acid is activated by conversion to an N-hydroxysuccinimide ester.[7][9]

Caption: Synthetic pathway for Boc-Lys(Boc)-OSu.

Amide Bond Formation (Peptide Coupling)

Boc-Lys(Boc)-OSu is a highly efficient acylating agent. The activated OSu group is an excellent leaving group, facilitating nucleophilic attack from a primary amine (e.g., the N-terminus of a peptide) to form a stable amide bond.[1][2]

Caption: Workflow for peptide coupling using Boc-Lys(Boc)-OSu.

Boc Group Deprotection Logic

To continue peptide chain elongation or to expose the lysine side-chain for further modification, the acid-labile Boc groups must be removed. This is a critical step in Boc-based solid-phase peptide synthesis (SPPS).

Caption: Logical flow of Boc group deprotection.

References

- 1. Buy Boc-lys(tfa)-osu (EVT-251405) | 34695-46-0 [evitachem.com]

- 2. Buy Boc-Lys(Boc)-OSu | 30189-36-7 [smolecule.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. biobasic.com [biobasic.com]

- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 7. Boc-Lys(Boc)-OSu | 30189-36-7 | Benchchem [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. L-Lysine(Boc)-Osu | Benchchem [benchchem.com]

The Role of Tert-Butyloxycarbonyl (Boc) Protecting Groups in Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group represents a cornerstone in the history and practice of solid-phase peptide synthesis (SPPS). Introduced by Merrifield, the Boc/Bzl (benzyl) strategy was the first widely adopted method for SPPS and remains a robust option for the synthesis of complex and hydrophobic peptides.[1][2] This technical guide provides an in-depth exploration of the Boc protecting group's role, the underlying chemistry, detailed experimental protocols, and a comparative analysis with the now more common Fmoc strategy.

Fundamental Principles of the Boc/Bzl Protection Strategy

In peptide synthesis, reversible protection of the Nα-amino group of amino acids is crucial to prevent self-polymerization and ensure sequential, controlled chain elongation.[3] The Boc group serves as a temporary protecting group for this purpose. It is characterized by its stability in basic and nucleophilic conditions but its lability to moderately strong acids.[4][5]

The Boc/Bzl strategy is a system of "graduated acid lability." It is not a truly orthogonal protection scheme because both the temporary Nα-Boc group and the "permanent" benzyl-type side-chain protecting groups are removed by acid.[3][6] However, the acid strengths required for their removal are significantly different:

-

Nα-Boc Group: Cleaved by moderate acids, typically 50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[1][7]

-

Side-Chain Benzyl Groups & Resin Linkage: Require very strong acids, such as anhydrous hydrogen fluoride (HF), for cleavage.[3][7]

This differential lability allows for the selective deprotection of the N-terminus at each cycle without disturbing the side-chain protections until the final cleavage step.

The Boc Solid-Phase Peptide Synthesis (SPPS) Workflow

The Boc-SPPS process is a cyclical series of reactions, each cycle adding one amino acid to the growing peptide chain anchored to a solid support, such as a Merrifield or PAM resin.[1]

Caption: General workflow for a single cycle in Boc-SPPS.

Experimental Protocols and Methodologies

Below are detailed methodologies for the key steps in a typical manual Boc-SPPS cycle.

Table 1: Standard Protocol for a Boc-SPPS Elongation Cycle

| Step | Procedure | Reagents & Conditions | Duration | Purpose |

|---|---|---|---|---|

| 1. Resin Swelling | Swell the peptide-resin in the reaction solvent. | Dichloromethane (DCM) | 15-30 min | To allow reagent access to reactive sites. |

| 2. Pre-wash | Perform a brief wash with the deprotection solution. | 50% TFA in DCM (10 mL/g resin) | 2-5 min | To begin the deprotection process. |

| 3. Boc Deprotection | Agitate the resin in the deprotection solution. | 50% TFA in DCM. Add 0.5% DTE if Trp, Cys, or Met are present.[1] | 15-25 min | To remove the Nα-Boc group, exposing a TFA salt of the amine. |

| 4. Washing | Wash the resin thoroughly to remove excess TFA. | DCM (3x), Isopropanol (IPA) (2x), DCM (3x) | ~10 min | To remove acid and by-products. |

| 5. Neutralization | Treat the resin with a tertiary amine base. | 10% DIEA or TEA in DCM | 2 x 2 min | To convert the amine salt to a free, nucleophilic amine. |

| 6. Washing | Wash the resin to remove excess base. | DCM (3x) | ~5 min | To prepare for the coupling reaction. |

| 7. Coupling | Add the next Boc-protected amino acid and coupling reagents. | Boc-AA (3 eq.), DCC (3 eq.), HOBt (3 eq.) in DMF/DCM | 1-2 hours | To form the new peptide bond. |

| 8. Washing | Wash the resin to remove excess reagents and by-products. | DCM (3x), IPA (2x), DCM (3x) | ~10 min | To prepare the resin for the next cycle. |

Note: Reagent equivalents (eq.) are relative to the initial substitution of the resin.

The Chemistry of Key Steps

The acid-catalyzed removal of the Boc group proceeds via protonation of the carbonyl oxygen, followed by fragmentation. This generates a stable tert-butyl carbocation and a carbamic acid, which rapidly decarboxylates to release the free amine.[4][8]

References

- 1. chempep.com [chempep.com]

- 2. peptide.com [peptide.com]

- 3. peptide.com [peptide.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. peptide.com [peptide.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

The OSu Group in Amide Bond Formation: A Technical Guide for Researchers

The formation of a stable amide bond is a cornerstone of chemical synthesis, particularly within the life sciences and drug development. This covalent linkage is the fundamental building block of peptides and proteins and is prevalent in a vast array of pharmaceuticals and biomaterials. Among the myriad of methods developed to facilitate this crucial reaction, the use of the O-succinimidyl (OSu) group, most commonly in the form of N-hydroxysuccinimide (NHS) esters, has emerged as a robust and widely adopted strategy. This technical guide provides an in-depth exploration of the function of the OSu group in amide bond formation, detailing the underlying mechanisms, providing quantitative data and experimental protocols, and illustrating its application in modern research.

The Core of Amide Bond Formation: The Role of the OSu Group

The direct reaction between a carboxylic acid and an amine to form an amide bond is a thermodynamically favorable but kinetically slow process, requiring high temperatures and the removal of water. To overcome this kinetic barrier under mild, physiologically compatible conditions, the carboxylic acid must first be "activated". This is the primary role of the OSu group. By converting the hydroxyl moiety of a carboxylic acid into an O-succinimidyl ester, a highly efficient acylating agent is formed.

Mechanism of Action

The formation of an amide bond using an OSu-activated carboxylic acid is typically a two-step process:

-

Activation of the Carboxylic Acid: The carboxylic acid is reacted with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). EDC first reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the hydroxyl group of NHS to form the more stable NHS ester, releasing an isourea byproduct.[1][] The OSu group is now attached to the carbonyl carbon of the original carboxylic acid.

-

Nucleophilic Acyl Substitution: The resulting NHS ester is a highly reactive acylating agent. The carbonyl carbon of the ester is electrophilic and readily attacked by a nucleophilic primary amine. This leads to the formation of a tetrahedral intermediate, which then collapses to form a stable amide bond and release N-hydroxysuccinimide as a leaving group.[3]

The OSu group is an excellent leaving group because the resulting N-hydroxysuccinimide is stabilized by resonance and is a weak base. This makes the forward reaction of amide bond formation highly favorable.

Quantitative Data on OSu-Activated Amide Bond Formation

The efficiency of amide bond formation using NHS esters is influenced by several factors, including pH, temperature, reaction time, and the nature of the solvent. The following tables summarize typical reaction conditions and provide a comparison with other common coupling reagents.

| Parameter | Condition | Rationale and Remarks |

| pH | 7.2 - 8.5 | The reaction is pH-dependent. At lower pH, the amine is protonated and non-nucleophilic. At higher pH, the NHS ester is susceptible to hydrolysis. The optimal pH is a compromise to ensure a sufficient concentration of deprotonated amine while minimizing hydrolysis of the NHS ester.[1][4] |

| Temperature | 4°C to Room Temperature (25°C) | The reaction is typically carried out at room temperature. For particularly sensitive biomolecules, the reaction can be performed at 4°C to minimize degradation, though this will increase the reaction time.[4] |

| Reaction Time | 30 minutes to 4 hours | Reaction times can vary depending on the reactivity of the amine and the concentration of the reactants. Reactions are often complete within 1-2 hours at room temperature.[4][5] |

| Solvents | Aqueous buffers (PBS, MES, Borate), DMF, DMSO | For biological applications, aqueous buffers are preferred. NHS esters that are not soluble in water can be dissolved in a small amount of a water-miscible organic solvent like DMF or DMSO before being added to the aqueous reaction mixture.[5][6] |

| Molar Ratio | 5-15 fold molar excess of NHS ester | A molar excess of the NHS ester is typically used to drive the reaction to completion, especially when labeling proteins with multiple available amines.[1][6] |

Table 1: Typical Reaction Conditions for NHS Ester Coupling Reactions.

| Coupling Reagent/Method | Relative Efficiency | Advantages | Disadvantages |

| EDC/NHS | High | High yields, stable intermediate, good for aqueous media, minimizes side reactions.[7] | Requires two steps (activation and coupling), EDC can modify carboxyl groups if not quenched. |

| DCC/NHS | High | Similar to EDC/NHS but for non-aqueous solvents. | Dicyclohexylurea (DCU) byproduct is poorly soluble and can be difficult to remove. |

| HATU/HOAt | Very High | Very fast reaction rates, low racemization. | More expensive than carbodiimides, can be sensitive to moisture. |

| DMT-MM | High | Effective in aqueous media, good for secondary amines. | Substrate-dependent performance. |

| COMU | High | Broad substrate scope, water-soluble byproducts are easy to remove. | Can be less effective for sterically hindered substrates. |

Table 2: Comparison of Common Amide Bond Forming Reagents.

Experimental Protocols

The following are generalized protocols for the synthesis of an NHS ester and its subsequent use in protein conjugation. Optimization may be required for specific applications.

Protocol 1: Synthesis of an NHS Ester using EDC

Materials:

-

Carboxylic acid

-

N-Hydroxysuccinimide (NHS)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Dissolve the carboxylic acid (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM or DMF.

-

Cool the solution in an ice bath.

-

Add EDC (1.1 equivalents) to the solution while stirring.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, filter to remove the urea byproduct.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude NHS ester.

-

Purify the NHS ester by recrystallization or column chromatography.

Protocol 2: Conjugation of an NHS Ester to a Protein

Materials:

-

Protein solution in a suitable buffer (e.g., PBS, pH 7.4)

-

NHS ester dissolved in DMSO or DMF

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Size-exclusion chromatography column for purification

Procedure:

-

Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS) at pH 7.2-8.5.[1]

-

Prepare a stock solution of the NHS ester in anhydrous DMSO or DMF.

-

Add the NHS ester stock solution to the protein solution to achieve the desired molar excess (typically 10-20 fold). The final concentration of the organic solvent should be less than 10%.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[5]

-

Quench the reaction by adding a quenching solution (e.g., Tris, glycine, or hydroxylamine) to a final concentration of 10-50 mM to react with any unreacted NHS ester.[7]

-

Purify the protein conjugate from excess reagent and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25).[5]

Application in Research: Probing Biological Pathways

While the OSu group is not a direct participant in intracellular signaling pathways, OSu-activated reagents, particularly NHS esters, are invaluable tools for studying these pathways. They are widely used to create chemical probes for identifying and characterizing protein-protein interactions, which are at the heart of most signaling cascades.

By attaching a reporter molecule (e.g., a fluorophore, a biotin tag, or a crosslinker) to an NHS ester, researchers can covalently label proteins of interest. These labeled proteins can then be used in a variety of assays to probe their interactions and functions within a cellular context. For example, an NHS-ester-alkyne probe can be used in chemoproteomic experiments to map the reactivity of accessible nucleophilic amino acids across the proteome, identifying potential "ligandable hotspots" for drug development.[1]

Conclusion

The O-succinimidyl group, through its incorporation into N-hydroxysuccinimide esters, provides a powerful and versatile tool for the formation of amide bonds under mild conditions. The stability of the NHS ester intermediate, coupled with the excellent leaving group properties of N-hydroxysuccinimide, ensures high reaction yields and specificity towards primary amines. This chemistry has become indispensable in bioconjugation, peptide synthesis, and the development of chemical probes for elucidating complex biological processes. For researchers, scientists, and drug development professionals, a thorough understanding of the function and application of the OSu group is essential for the successful design and execution of experiments at the interface of chemistry and biology.

References

- 1. pubs.acs.org [pubs.acs.org]

- 3. NHS-Esters As Versatile Reactivity-Based Probes for Mapping Proteome-Wide Ligandable Hotspots - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protein-protein interactions in signaling cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis - Amerigo Scientific [amerigoscientific.com]

Historical context of Boc chemistry in solid-phase peptide synthesis.

An In-depth Technical Guide to the Historical Context and Core Principles of Boc Chemistry in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solid-Phase Peptide Synthesis (SPPS) revolutionized the field of peptide chemistry and biochemistry, enabling the routine synthesis of peptides that were previously inaccessible. At the heart of the initial breakthrough and decades of subsequent research was the development and refinement of tert-butyloxycarbonyl (Boc) chemistry. This technical guide provides a comprehensive overview of the historical context of Boc-SPPS, details the core chemical principles and experimental protocols, presents quantitative data for key steps, and illustrates the workflows using logical diagrams. This document is intended for researchers, scientists, and drug development professionals who wish to gain a deeper understanding of this foundational peptide synthesis methodology.

Historical Milestones of Boc Solid-Phase Peptide Synthesis

The concept of synthesizing peptides on a solid support was a revolutionary idea proposed by R. Bruce Merrifield in 1959, culminating in his seminal 1963 publication in the Journal of the American Chemical Society[1][2][3][4][5]. This innovation addressed the significant challenges of solution-phase peptide synthesis, which involved tedious purification steps and often resulted in low yields. Merrifield's approach, for which he was awarded the Nobel Prize in Chemistry in 1984, involved anchoring the C-terminal amino acid to an insoluble polymer and sequentially adding protected amino acids[1][2][][7][8].

The first successful implementation of SPPS utilized the tert-butyloxycarbonyl (Boc) protecting group for the temporary protection of the α-amino group of the incoming amino acids. The Boc group was introduced by Carpino in 1957 and was quickly adopted by Merrifield due to its acid-labile nature, which allowed for its removal under conditions that did not cleave the peptide from the resin or remove the more permanent side-chain protecting groups[9]. This formed the basis of the Boc/Bzl (benzyl) protection strategy, where benzyl-based protecting groups were used for the side chains and were cleaved at the end of the synthesis with a strong acid like hydrofluoric acid (HF)[10].

Key historical developments in Boc-SPPS are summarized below:

| Year | Milestone | Significance |

| 1957 | Carpino describes the Boc protecting group.[9] | Provided an acid-labile α-amino protecting group crucial for SPPS. |

| 1963 | R. Bruce Merrifield publishes his seminal paper on SPPS.[1][2][3][4][5] | Introduced the revolutionary concept of synthesizing peptides on a solid support, dramatically simplifying the process. |

| 1960s | Development of polystyrene-based resins (e.g., Merrifield resin).[9][11][12] | Provided the insoluble support for anchoring the growing peptide chain. |

| Late 1960s | Introduction of HF for final cleavage. | Enabled the efficient release of the synthesized peptide from the resin with simultaneous removal of side-chain protecting groups. |

| 1970s | Development of more acid-stable resins like PAM resin.[7][9][11][12] | Minimized peptide loss during the repetitive acidolytic Boc deprotection steps. |

| 1970s | Introduction of BHA and MBHA resins.[9][11] | Allowed for the direct synthesis of peptide amides. |

Core Principles of Boc-SPPS

The Boc-SPPS strategy is based on a repetitive cycle of deprotection, neutralization, and coupling, followed by a final cleavage and deprotection step. The choice of protecting groups is crucial and relies on the principle of graduated acid lability.

The Boc/Bzl Protecting Group Strategy

In this strategy, the α-amino group is protected with the acid-labile Boc group, while the side chains of trifunctional amino acids are protected with more acid-stable groups, typically benzyl-based ethers, esters, and carbamates. The C-terminal amino acid is anchored to the resin via an ester linkage that is also stable to the conditions used for Boc removal.

| Protecting Group | Function | Deprotection Condition |

| Boc (tert-butyloxycarbonyl) | Temporary α-amino protection | Mild acid (e.g., 50% TFA in DCM)[9][10] |

| Bzl (benzyl) based groups | "Permanent" side-chain protection | Strong acid (e.g., anhydrous HF)[10] |

| Resin Linkage (e.g., benzyl ester) | C-terminal anchoring | Strong acid (e.g., anhydrous HF) |

This graduated lability allows for the selective removal of the Boc group at each step of the synthesis without affecting the side-chain protecting groups or the linkage to the solid support[8].

Experimental Protocols in Boc-SPPS

A successful Boc-SPPS run requires careful execution of several key steps. Below are detailed methodologies for these critical procedures.

Resin Selection and Loading

The choice of resin is dictated by the desired C-terminal functionality of the peptide.

-

Merrifield Resin (Chloromethylated Polystyrene): The classic resin for generating C-terminal carboxylic acids. The first Boc-amino acid is typically loaded as its cesium salt to minimize racemization and side reactions[9].

-

PAM Resin (Phenylacetamidomethyl Resin): Offers greater stability to the repetitive TFA treatments compared to the Merrifield resin, thus reducing peptide loss during the synthesis of long chains[7][9].

-

MBHA Resin (4-Methylbenzhydrylamine Resin): Used for the synthesis of C-terminal peptide amides. The first amino acid is coupled using standard coupling reagents[9].

Protocol for Loading the First Amino Acid onto Merrifield Resin (Cesium Salt Method):

-

Swell the chloromethylated resin in DMF.

-

Prepare the cesium salt of the C-terminal Boc-amino acid by reacting it with cesium carbonate in a mixture of ethanol and water, followed by evaporation to dryness.

-

Dissolve the Boc-amino acid cesium salt in DMF and add it to the swollen resin.

-

Heat the mixture at 50°C for 12-24 hours.

-

Wash the resin extensively with DMF, DMF/water, DMF, and finally DCM.

-

Dry the resin under vacuum.

The Boc-SPPS Cycle

The synthesis of the peptide chain proceeds through a series of repetitive cycles, each adding one amino acid.

a) Boc Deprotection:

The Boc group is removed by treatment with a moderately strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM).

-

Reagent: 50% TFA in DCM (v/v).

-

Procedure:

-

Scavengers: When synthesizing peptides containing sensitive residues like Cysteine, Methionine, or Tryptophan, scavengers such as 0.5% dithioethane (DTE) are added to the deprotection solution to prevent alkylation of the side chains by the tert-butyl cation generated during deprotection[9][10].

b) Neutralization:

After deprotection, the N-terminal amino group is protonated as a trifluoroacetate salt and must be neutralized to the free amine before the next coupling reaction.

-

Reagent: 5-10% Diisopropylethylamine (DIEA) in DCM or DMF.

-

Procedure:

-

Wash the peptide-resin with DCM.

-

Treat the resin with the DIEA solution for 2-5 minutes.

-

Repeat the neutralization step.

-

Wash the resin thoroughly with DCM to remove excess base.

-

c) Amino Acid Coupling:

The next Boc-protected amino acid is activated and coupled to the free N-terminal amine of the growing peptide chain.

-

Coupling Reagents:

-

DCC/HOBt (N,N'-Dicyclohexylcarbodiimide / 1-Hydroxybenzotriazole): A classic and cost-effective combination. HOBt is added to suppress racemization and improve coupling efficiency[13].

-

HBTU/DIEA (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate / Diisopropylethylamine): A highly efficient and rapid coupling reagent system[14][15][16].

-

-

General Protocol (HBTU Coupling):

-

Swell the neutralized peptide-resin in DMF.

-

In a separate vessel, dissolve the Boc-amino acid (2-4 equivalents), HBTU (2-4 equivalents), and DIEA (4-8 equivalents) in DMF. This is the pre-activation step.

-

Add the activated amino acid solution to the resin.

-

Allow the reaction to proceed for 30-60 minutes.

-

Wash the resin with DMF and DCM.

-

-

Monitoring the Reaction: The completeness of the coupling reaction can be monitored using the ninhydrin (Kaiser) test, which gives a dark blue color in the presence of free primary amines[17].

Final Cleavage and Deprotection

Once the peptide sequence is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously.

-

Reagent: Anhydrous hydrofluoric acid (HF) is the most common reagent for the final cleavage in Boc-SPPS[8].

-

Cleavage Cocktail: HF is typically used with a scavenger to protect sensitive amino acids from reactive cations generated during the cleavage. A common cocktail is HF:anisole (9:1, v/v)[9].

-

Procedure (HF Cleavage): CAUTION: HF is extremely toxic and corrosive and requires a specialized apparatus.

-

Place the dried peptide-resin in a specialized HF reaction vessel.

-

Add the scavenger (e.g., anisole).

-

Cool the vessel in a dry ice/methanol bath.

-

Distill a measured amount of HF into the vessel.

-

Allow the reaction to proceed at 0°C for 1 hour with stirring.

-

Remove the HF by vacuum.

-

Wash the resin and cleaved peptide with cold diethyl ether to precipitate the peptide.

-

Extract the peptide with an appropriate aqueous buffer or solvent for purification.

-

Quantitative Data in Boc-SPPS

The efficiency of each step in Boc-SPPS is critical for the overall yield and purity of the final peptide. The following table summarizes typical quantitative parameters for a standard Boc-SPPS protocol.

| Parameter | Typical Value/Range | Notes |

| Resin Loading | 0.5 - 1.0 mmol/g[9] | Lower loading is often preferred for longer or more difficult sequences to reduce aggregation. |

| Boc-Amino Acid Excess | 2 - 4 equivalents | A molar excess is used to drive the coupling reaction to completion. |

| Coupling Reagent Excess | 2 - 4 equivalents | Stoichiometric with the amino acid. |

| Deprotection Time | 25 - 30 minutes[9] | A two-step process with a pre-wash and a longer deprotection step is common. |

| Coupling Time | 30 - 120 minutes | Highly dependent on the coupling reagents and the specific amino acids being coupled. |

| Single Cycle Efficiency | > 99% | High per-cycle efficiency is necessary for the synthesis of long peptides. |

| Overall Yield (crude) | 50 - 80% | Highly sequence-dependent and influenced by aggregation and other side reactions. |

Common Side Reactions in Boc-SPPS

Several side reactions can occur during Boc-SPPS, potentially leading to impurities in the final product.

| Side Reaction | Description | Prevention/Minimization |

| Diketopiperazine Formation | Intramolecular cyclization of a dipeptide-resin, leading to cleavage from the support. Most common with Proline at the C-terminus or in the second position.[18] | Use of in situ neutralization protocols.[18] |

| Aspartimide Formation | Cyclization of aspartic acid residues, particularly in Asp-Gly or Asp-Ser sequences, leading to a stable five-membered ring that can open to form β-aspartyl peptides.[9] | Use of appropriate side-chain protecting groups for Asp. |

| Alkylation of Trp, Met, Cys | The indole ring of Trp, the thioether of Met, and the thiol of Cys can be alkylated by carbocations generated during deprotection and cleavage.[10] | Use of scavengers like DTE, anisole, or thioanisole in deprotection and cleavage cocktails.[9][10] |

| Pyroglutamate Formation | Cyclization of N-terminal glutamine to form a pyroglutamyl residue. | Couple the subsequent amino acid immediately after Gln deprotection and neutralization. |

Mandatory Visualizations

Workflow and Chemical Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key workflows and chemical transformations in Boc-SPPS.

Figure 1: The general workflow of a single cycle in Boc solid-phase peptide synthesis.

Figure 2: The chemical mechanism of Boc group removal using trifluoroacetic acid (TFA).

Figure 3: The workflow for the final cleavage and purification of the synthesized peptide.

Conclusion

Boc chemistry laid the foundation for modern solid-phase peptide synthesis, enabling decades of scientific discovery and the development of numerous peptide-based therapeutics. While Fmoc chemistry has become the dominant strategy in many applications due to its milder deprotection conditions, Boc-SPPS remains a powerful and relevant technique, particularly for the synthesis of certain complex or modified peptides. A thorough understanding of its historical context, chemical principles, and experimental protocols is invaluable for any scientist working in the field of peptide research and drug development. The methodologies and data presented in this guide provide a solid foundation for the successful application of Boc-SPPS.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. americanpeptidesociety.org [americanpeptidesociety.org]

- 4. scienceopen.com [scienceopen.com]

- 5. Merrifield, R.B. (1963) Solid phase peptide synthesis. I. The synthesis of a tetrapeptide. Journal of the American Chemical Society, 85, 2149-2154. doi 10.1021/ja00897a025 - References - Scientific Research Publishing [scirp.org]

- 7. peptide.com [peptide.com]

- 8. csbio.com [csbio.com]

- 9. chempep.com [chempep.com]

- 10. peptide.com [peptide.com]

- 11. chempep.com [chempep.com]

- 12. Solid Phase Peptide Synthesis Resin - Sunresin [seplite.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. peptide.com [peptide.com]

- 15. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]

- 16. 多肽偶合試劑指南 [sigmaaldrich.com]

- 17. Bot Detection [iris-biotech.de]

- 18. peptide.com [peptide.com]

A Comprehensive Technical Guide to Boc-Lys(Boc)-OSu: Supplier Information and Quality Specifications

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides critical technical information on Boc-Lys(Boc)-OSu (Nα,Nε-bis(tert-butoxycarbonyl)-L-lysine N-hydroxysuccinimide ester), a key reagent in peptide synthesis and bioconjugation. This document outlines supplier details, quality specifications, and the analytical methodologies required to ensure its suitability for research and drug development applications.

Supplier Landscape

A variety of chemical suppliers offer Boc-Lys(Boc)-OSu, catering to a range of research and development needs, from small-scale laboratory use to bulk manufacturing. While lead times and pricing are subject to change, the following table summarizes prominent suppliers and available purchasing information. For up-to-date pricing and availability, it is recommended to consult the suppliers directly.

| Supplier | Product Code(s) | Purity Specification | Pack Sizes | Additional Notes |

| Sigma-Aldrich (Merck) | 15131 | ≥97.0% (calculated based on dry substance, C/N) | 5 g | Provides access to Certificates of Analysis (CoA) for specific batches. |

| LGC Standards | TRC-B657060 | Not explicitly stated, but offers detailed chemical data. | 1 g, 5 g, 25 g[1] | Provides a Certificate of Analysis with exact weight packaging.[1][2] |

| BOC Sciences | Not specified | ≥ 99% (HPLC)[] | Not specified | Offers GMP grade manufacturing capabilities. |

| Smolecule | S688300 | Not explicitly stated. | In Stock | - |

| Kilobio | Not specified | Not explicitly stated. | Bulk orders in 25kg/drum, 1kg/bag.[4] | Specializes in bulk manufacturing and offers molecule modification services.[4] |

| Benchchem | Not specified | ≥98% purity.[5] | Not specified | Provides information on synthesis and characterization.[5] |

| Genprice | 572-TRC-B657060-5G | Not explicitly stated. | 5 g | Product intended for research use only.[6] |

Quality Specifications and Analytical Methods

Ensuring the quality of Boc-Lys(Boc)-OSu is paramount for the successful synthesis of peptides and bioconjugates. Key quality attributes include purity, identity, and appearance. The following table summarizes the typical specifications and the analytical methods used for their determination.

| Parameter | Specification | Analytical Method |

| Appearance | White to off-white solid/powder[] | Visual Inspection |

| Purity | ≥97.0% to ≥99.5% | High-Performance Liquid Chromatography (HPLC)[] |

| Identity | Conforms to the structure | ¹H NMR, ¹³C NMR, Mass Spectrometry[5] |

| Optical Rotation | [α]20/D −25.5±1.5°, c = 1% in DMF | Polarimetry |

| Melting Point | 85-100 °C[] | Melting Point Apparatus |

| Storage | -20°C or 2-8°C[] | - |

Experimental Protocols

Detailed analytical protocols are essential for the quality control of Boc-Lys(Boc)-OSu. Below are representative methodologies for the key analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Methodology: Reversed-phase HPLC is a standard method for assessing the purity of Boc-Lys(Boc)-OSu.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18, 5 µm, 4.6 x 250 mm (or equivalent).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

-

Gradient: A typical gradient would start with a low percentage of Mobile Phase B, increasing linearly to a high percentage over 20-30 minutes to elute the compound and any impurities.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210-220 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve a known concentration of Boc-Lys(Boc)-OSu in the initial mobile phase composition or a suitable solvent like acetonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity Confirmation

Methodology: ¹H and ¹³C NMR are powerful techniques to confirm the chemical structure of Boc-Lys(Boc)-OSu.

-

Instrumentation: A 300 MHz or higher NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

-

¹H NMR: Acquire a standard proton spectrum. Key signals to expect include the tert-butyl protons of the Boc groups (around 1.4 ppm), the methylene protons of the lysine side chain, the α-proton of the lysine backbone, and the protons of the N-hydroxysuccinimide ring.

-

¹³C NMR: Acquire a standard carbon spectrum. Expect signals corresponding to the carbonyl carbons of the Boc groups, the ester and amide carbonyls, the carbons of the tert-butyl groups, the carbons of the lysine backbone and side chain, and the carbons of the N-hydroxysuccinimide ring.

Mass Spectrometry (MS) for Molecular Weight Verification

Methodology: Mass spectrometry is used to confirm the molecular weight of Boc-Lys(Boc)-OSu.

-

Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile/water) and infuse it into the mass spectrometer.

-

Analysis Mode: Positive ion mode is typically used.

-

Expected Mass: The expected monoisotopic mass is approximately 443.2268 g/mol .[1] The observed mass should correspond to the protonated molecule [M+H]⁺.[5]

Synthesis and Workflow Diagrams

The following diagrams illustrate the synthesis pathway of Boc-Lys(Boc)-OSu and a typical workflow for its quality control.

Caption: Synthetic pathway for Boc-Lys(Boc)-OSu.

Caption: Quality control workflow for Boc-Lys(Boc)-OSu.

References

Safety and handling guidelines for Boc-Lys(Boc)-OSu.

An In-Depth Technical Guide to the Safe Handling of Boc-Lys(Boc)-OSu

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Boc-Lys(Boc)-OSu (Nα,Nε-Di-Boc-L-lysine N-hydroxysuccinimide ester), a key reagent in peptide synthesis and bioconjugation. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of experimental outcomes.

Chemical Identification and Properties

Boc-Lys(Boc)-OSu is a synthetic derivative of the amino acid L-lysine, where both the alpha and epsilon amino groups are protected by tert-butyloxycarbonyl (Boc) groups, and the carboxyl group is activated as an N-hydroxysuccinimide (OSu) ester.[1][2] This dual protection and activation make it a highly efficient building block for incorporating lysine into peptide chains.[1]

Table 1: Chemical Identifiers

| Identifier | Value | Reference |

|---|---|---|

| CAS Number | 30189-36-7 | [1][3][4] |

| IUPAC Name | (2,5-dioxopyr-1-yl) (2S)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate | [1][4] |

| Molecular Formula | C20H33N3O8 | [1][4] |

| Synonyms | Nα,Nε-Di-Boc-L-lysine hydroxysuccinimide ester, Boc-L-Lys(Boc)-OSu | [5] |

| InChI Key | IQVLXQGNLCPZCL-ZDUSSCGKSA-N |[1][3] |

Table 2: Physical and Chemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 443.5 g/mol | [1][3][5] |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) | [1] |

| Storage Temperature | −20°C | [1] |

| Optical Activity | [α]20/D −25.5±1.5°, c = 1% in DMF | |

Hazard Identification and Safety Precautions

Boc-Lys(Boc)-OSu is classified as a hazardous substance that requires careful handling to avoid exposure. The primary hazards are related to irritation of the skin, eyes, and respiratory tract.[6]

Table 3: GHS Hazard and Precautionary Statements

| Type | Code | Statement | Reference |

|---|---|---|---|

| Hazard | H315 | Causes skin irritation. | [6] |

| Hazard | H319 | Causes serious eye irritation. | [6] |

| Hazard | H335 | May cause respiratory irritation. | [6] |

| Precautionary | P261 | Avoid breathing dust/fumes. | [6] |

| Precautionary | P271 | Use only outdoors or in a well-ventilated area. | [6] |

| Precautionary | P280 | Wear protective gloves, protective clothing, eye protection and face protection. | [6] |

| Precautionary | P264 | Wash all exposed external body areas thoroughly after handling. |[6] |

Table 4: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Reference |

|---|---|---|

| Eye/Face Protection | Safety glasses with side-shields or goggles. | [6] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Lab coat or full protective suit. | [6][7] |

| Respiratory Protection | Type N95 (US) dust mask or equivalent respirator. Use in a well-ventilated area or under a fume hood. |[6][7] |

Handling and Storage Procedures

Proper handling and storage are essential to ensure user safety and reagent stability.

Handling:

-

Always work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust.[6]

-

Avoid all personal contact, including breathing dust and contact with skin and eyes.[6]

-

Do not eat, drink, or smoke in the laboratory area where the chemical is handled.[6]

-

Keep the container securely sealed when not in use.[6]

-

Wash hands thoroughly with soap and water after handling.[6]

-

Use dry clean-up procedures (e.g., sweeping or vacuuming with an explosion-proof machine) for spills to avoid generating dust.[6]

Storage:

-

Store the reagent in its original container in a cool, dry, and well-ventilated area.[6]

-

The recommended storage temperature is -20°C to maintain the stability and prevent the decomposition of the NHS ester.[1]

-

Store away from incompatible materials and foodstuff containers.[6]

-

Protect containers from physical damage and check regularly for leaks.[6]

-

The material is classified under Storage Class 11 (Combustible Solids).

Caption: General workflow for safe chemical handling.

First Aid and Emergency Procedures

In case of exposure or accident, follow these immediate first aid measures and emergency protocols.

Table 5: First Aid Measures

| Exposure Route | First Aid Procedure | Reference |

|---|---|---|

| Eye Contact | Immediately wash out with fresh running water. Ensure complete irrigation by keeping eyelids apart. Seek medical attention without delay. | [6] |

| Skin Contact | Flush skin and hair with running water and soap if available. Seek medical attention if irritation develops or persists. | [6] |

| Inhalation | Remove the individual from the contaminated area to fresh air. Other measures are typically unnecessary. | [6] |

| Ingestion | Immediately give a glass of water. First aid is not generally required, but contact a Poisons Information Centre or a doctor if in doubt. |[6] |

Spill Cleanup:

-

Clean up all spills immediately.[6]

-

Alert personnel in the area and control personal contact by wearing appropriate PPE.[6]

-

Use dry cleanup procedures and avoid generating dust.[6]

-

Sweep or vacuum the spilled material and place it in a clean, dry, sealable, and labeled container for disposal.[6]

Firefighting Measures:

-

The material is not considered a significant fire risk, but containers may burn.[6]

-

There is no restriction on the type of extinguisher that can be used; select media suitable for the surrounding fire.[6]

-

Firefighters should wear protective gloves and a breathing apparatus.[6]

-

May emit corrosive fumes when heated.[6]

Application and Experimental Protocols

The primary application of Boc-Lys(Boc)-OSu is in Solid-Phase Peptide Synthesis (SPPS).[3] The OSu ester is a reactive group that readily forms a stable amide bond with a free amino group under mild conditions, eliminating the need for separate coupling agents.[1][3] The Boc protecting groups can be cleanly removed with acid, such as trifluoroacetic acid (TFA).[1]

Caption: Reaction mechanism in peptide coupling.

Experimental Protocol: General Procedure for Amide Coupling

This protocol outlines a general method for coupling Boc-Lys(Boc)-OSu to a primary or secondary amine, typical in peptide synthesis or small molecule modification.

Materials:

-

Amine-containing substrate (e.g., resin-bound peptide with a free N-terminus)

-

Boc-Lys(Boc)-OSu

-

Anhydrous, aprotic solvent (e.g., DMF, Dichloromethane (DCM), or Acetonitrile)[1][3]

-

Base (optional, e.g., Diisopropylethylamine (DIEA) if coupling to an amine salt)

Methodology:

-

Preparation: In a clean, dry reaction vessel, dissolve the amine-containing substrate in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Add Boc-Lys(Boc)-OSu (typically 1.1 to 1.5 molar equivalents relative to the amine) to the reaction mixture. If the amine is a salt (e.g., hydrochloride or trifluoroacetate), add a non-nucleophilic base like DIEA (1.5 to 2.0 equivalents) to neutralize the salt and facilitate the reaction.

-

Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-4 hours.

-

Monitoring: Monitor the reaction progress using a suitable analytical technique (e.g., ninhydrin test for primary amines in SPPS, or LC-MS/TLC for solution-phase reactions).

-

Workup (for solution-phase): Once the reaction is complete, concentrate the mixture under reduced pressure. The crude product can be purified using standard techniques like column chromatography or recrystallization.

-

Workup (for solid-phase): After the coupling reaction is complete, wash the solid support (resin) extensively with the reaction solvent (e.g., DMF) followed by a solvent like DCM to remove excess reagents and byproducts. The subsequent deprotection of the Boc groups is typically performed using a solution of TFA in DCM.[1]

Stability and Reactivity

-

Chemical Stability: The compound is stable when stored under the recommended conditions (-20°C, dry).[1] The N-hydroxysuccinimide ester is susceptible to hydrolysis, so exposure to moisture should be minimized.

-

Reactivity: The OSu group is highly reactive towards nucleophiles, particularly primary and secondary amines, leading to the formation of amide bonds.[1]

-

Hazardous Decomposition: When heated to decomposition, it may emit corrosive fumes and oxides of carbon and nitrogen.[6][7]

-

Incompatible Materials: While specific data is limited, as a general precaution, avoid strong oxidizing agents and strong bases which could degrade the compound.

Disposal Considerations

-

Dispose of waste material in accordance with federal, state, and local environmental control regulations.[7]

-

Contaminated packaging should be treated as the chemical itself and disposed of accordingly. Do not reuse empty containers.

References

- 1. Buy Boc-Lys(Boc)-OSu | 30189-36-7 [smolecule.com]

- 2. L-Lysine(Boc)-Osu | Benchchem [benchchem.com]

- 3. Boc-Lys(Boc)-OSu | 30189-36-7 | Benchchem [benchchem.com]

- 4. Boc-Lys(Boc)-OSu | CAS 30189-36-7 | LGC Standards [lgcstandards.com]

- 5. 2,5-Dioxopyrrolidin-1-yl N~2~,N~6~-bis(tert-butoxycarbonyl)-L-lysinate | C20H33N3O8 | CID 13875534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. peptide.com [peptide.com]

An In-depth Technical Guide to Bioconjugation Strategies Using Boc-Lys(Boc)-OSu

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of bioconjugation strategies utilizing Nα,Nε-bis(tert-butoxycarbonyl)-L-lysine N-hydroxysuccinimide ester, commonly known as Boc-Lys(Boc)-OSu. This reagent is a valuable tool for the covalent modification of biomolecules, enabling the development of advanced therapeutics, diagnostics, and research probes.

Introduction to Boc-Lys(Boc)-OSu: A Versatile Bioconjugation Reagent

Boc-Lys(Boc)-OSu is a derivative of the amino acid L-lysine, where both the α-amino and ε-amino groups are protected by the acid-labile tert-butoxycarbonyl (Boc) group, and the carboxyl group is activated as an N-hydroxysuccinimide (OSu) ester.[1][2] This unique trifunctional structure provides a versatile platform for bioconjugation, primarily by targeting primary amino groups on biomolecules such as proteins and peptides.[2][3]

The key features of Boc-Lys(Boc)-OSu include:

-

Dual Boc Protection: The two Boc groups prevent unwanted side reactions at the amino groups of the lysine linker during the conjugation process.[1] These protecting groups can be subsequently removed under mild acidic conditions, revealing primary amines for further functionalization.[2]

-

Reactive OSu Ester: The N-hydroxysuccinimide ester is a highly reactive group that readily forms stable amide bonds with primary amines (e.g., the ε-amino group of lysine residues on a protein) under physiological or slightly basic conditions.[1][2]

-

Introduction of a Functional Handle: Upon conjugation and deprotection, Boc-Lys(Boc)-OSu introduces a lysine residue with two free amino groups, which can then be used as a scaffold for the attachment of other molecules, such as drugs, imaging agents, or polyethylene glycol (PEG).

Core Chemical Properties and Data

A summary of the key chemical and physical properties of Boc-Lys(Boc)-OSu is presented below.

| Property | Value | Reference |

| Chemical Name | Nα,Nε-bis(tert-butoxycarbonyl)-L-lysine N-hydroxysuccinimide ester | [] |

| Synonyms | Bis-Boc-Lysine-OSu | [3] |

| CAS Number | 30189-36-7 | [3] |

| Molecular Formula | C20H33N3O8 | [] |

| Molecular Weight | 443.49 g/mol | [] |

| Appearance | White to off-white powder | [] |

| Solubility | Soluble in organic solvents such as DMF and DMSO. | |

| Storage Conditions | -20°C | [3] |

Bioconjugation Strategies and Methodologies

The primary application of Boc-Lys(Boc)-OSu in bioconjugation is the modification of proteins, particularly antibodies, for the development of antibody-drug conjugates (ADCs) and other targeted therapies. It is also extensively used in the synthesis of lysine-based dendrimers for drug delivery applications.[5][6]

General Workflow for Protein Conjugation

The overall process for conjugating a molecule of interest (e.g., a drug) to a protein using Boc-Lys(Boc)-OSu as a linker can be summarized in the following workflow.

Experimental Protocol: Synthesis of Boc-Lys(Boc)-OH

The precursor for Boc-Lys(Boc)-OSu, Nα,Nε-bis(tert-butoxycarbonyl)-L-lysine (Boc-Lys(Boc)-OH), can be synthesized from L-lysine hydrochloride.

Materials:

-

L-lysine hydrochloride

-

Sodium bicarbonate (NaHCO3)

-

Di-tert-butyl dicarbonate ((Boc)2O)

-

Dioxane

-

Deionized water

-

Diethyl ether

-

Ethyl acetate

-

Dilute hydrochloric acid (HCl)

-

Magnesium sulfate (MgSO4)

Procedure:

-

Dissolve L-lysine hydrochloride and sodium bicarbonate in deionized water and cool the solution in an ice-water bath.[7]

-

Add a solution of di-tert-butyl dicarbonate in dioxane dropwise to the cooled lysine solution with stirring.[7]

-

Allow the reaction to proceed at room temperature for 24 hours.[7]

-

Wash the reaction mixture with diethyl ether three times.[7]

-

Adjust the pH of the aqueous phase to 2-3 with dilute hydrochloric acid.[7]

-

Extract the product with ethyl acetate three times.[7]

-

Dry the combined organic phases with magnesium sulfate, filter, and concentrate under vacuum to obtain Boc-Lys(Boc)-OH as a white solid.[7]

Experimental Protocol: Activation to Boc-Lys(Boc)-OSu and Protein Conjugation

Materials:

-

Boc-Lys(Boc)-OH

-

N-Hydroxysuccinimide (NHS)

-

Dicyclohexylcarbodiimide (DCC) or other coupling agent

-

Anhydrous organic solvent (e.g., DMF, DMSO)

-

Protein of interest (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4)

-

Quenching reagent (e.g., Tris or glycine solution)

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Activation of Boc-Lys(Boc)-OH: Dissolve Boc-Lys(Boc)-OH and NHS in an anhydrous organic solvent. Add the coupling agent (e.g., DCC) and stir the reaction at room temperature for several hours to overnight to form Boc-Lys(Boc)-OSu.

-

Protein Preparation: Prepare a solution of the protein of interest at a suitable concentration in the reaction buffer.

-

Conjugation Reaction: Add the activated Boc-Lys(Boc)-OSu solution to the protein solution. The molar ratio of the linker to the protein will depend on the desired degree of labeling and should be optimized empirically. Allow the reaction to proceed at room temperature or 4°C for 1-4 hours.

-

Quenching: Add a quenching reagent to stop the reaction by consuming any unreacted OSu esters.

-

Purification: Remove the unreacted linker and byproducts by size-exclusion chromatography or dialysis.

-

Characterization: Characterize the resulting conjugate to determine the degree of labeling (e.g., by UV-Vis spectroscopy or mass spectrometry) and to confirm that the biological activity of the protein is retained.

Application in Drug Delivery: Lysine Dendrimer-based Systems